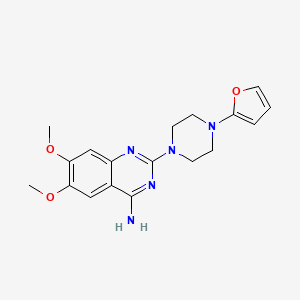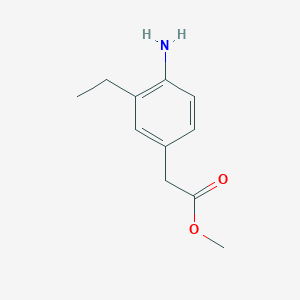
2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ylamine is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ylamine typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the dimethoxy groups: Methoxylation reactions using methanol and acid catalysts.
Attachment of the piperazine ring: Nucleophilic substitution reactions with piperazine derivatives.
Incorporation of the furan ring: This can be done through coupling reactions using furan derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ylamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic agent for various diseases, pending further research and clinical trials.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ylamine would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazoline
- 2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ol
Uniqueness
2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ylamine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the furan ring, piperazine moiety, and dimethoxy groups can influence its reactivity and interactions with biological targets.
特性
分子式 |
C18H21N5O3 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
2-[4-(furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H21N5O3/c1-24-14-10-12-13(11-15(14)25-2)20-18(21-17(12)19)23-7-5-22(6-8-23)16-4-3-9-26-16/h3-4,9-11H,5-8H2,1-2H3,(H2,19,20,21) |
InChIキー |
WESSELXZMWZPLT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CO4)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13871671.png)



![2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871692.png)
![4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13871693.png)

![1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13871710.png)
![1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B13871711.png)

![4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871725.png)
![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol](/img/structure/B13871729.png)

